molecular formula C21H18ClN5O2 B10864330 2-[(4-Chlorophenoxy)methyl]-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-[(4-Chlorophenoxy)methyl]-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10864330
M. Wt: 407.9 g/mol
InChI Key: PGZRAKIOZJJPII-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl]-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon.

Preparation Methods

The synthesis of 2-[(4-Chlorophenoxy)methyl]-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, starting with the preparation of the core pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold This is typically achieved through a series of cyclization reactionsIndustrial production methods would likely involve optimizing these steps for higher yields and purity, possibly using automated synthesizers and continuous flow reactors .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various halogenating agents. .

Scientific Research Applications

2-[(4-Chlorophenoxy)methyl]-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells. This mechanism makes it a promising candidate for targeted cancer therapies .

Comparison with Similar Compounds

Similar compounds include other pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives, such as:

    Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a slightly different structure.

    1,2,4-Triazolo[1,5-a]pyridine: Known for its use in various medicinal chemistry applications.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Studied for its diverse pharmacological activities .

These compounds share similar core structures but differ in their functional groups, which can significantly affect their biological activities and applications.

Properties

Molecular Formula

C21H18ClN5O2

Molecular Weight

407.9 g/mol

IUPAC Name

4-[(4-chlorophenoxy)methyl]-10-(furan-2-ylmethyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H18ClN5O2/c1-13-14(2)26(10-17-4-3-9-28-17)20-19(13)21-24-18(25-27(21)12-23-20)11-29-16-7-5-15(22)6-8-16/h3-9,12H,10-11H2,1-2H3

InChI Key

PGZRAKIOZJJPII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)COC4=CC=C(C=C4)Cl)CC5=CC=CO5)C

Origin of Product

United States

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